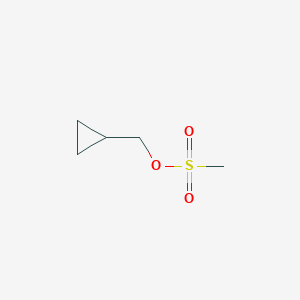

Cyclopropylmethyl methanesulfonate

Description

Properties

IUPAC Name |

cyclopropylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGWLBBNYLXXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989682 | |

| Record name | Cyclopropylmethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-77-5 | |

| Record name | Cyclopropanemethanol, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylmethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropylmethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of cyclopropylmethyl methanesulfonate typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride (methanesulfonyl chloride, MsCl) in the presence of a base, usually an organic base such as triethylamine, in an organic solvent like dichloromethane or toluene. This reaction results in the formation of the methanesulfonate ester via nucleophilic substitution on the sulfonyl chloride.

$$

\text{Cyclopropylmethanol} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Cyclopropylmethyl methanesulfonate} + \text{HCl}

$$

Detailed Preparation Method from Literature

A notable preparation method is described in a patent (US7271268B1), which outlines the synthesis of cyclopropylmethyl methanesulfonate as an intermediate for further transformations. The process involves:

- Starting material: [1-(hydroxymethyl)cyclopropyl]acetonitrile.

- Reagent: Methanesulfonyl chloride.

- Base: Triethylamine.

- Solvent: Methylene chloride (dichloromethane) or toluene.

- Conditions: The reaction is carried out under controlled temperature, typically at room temperature or slightly below, to avoid side reactions.

- Work-up: After completion, the reaction mixture is subjected to extraction and purification steps to isolate the methanesulfonate ester.

This method emphasizes the importance of controlling reaction temperature and the use of an organic base to neutralize the generated HCl, which prevents decomposition or side reactions.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Triethylamine | Neutralizes HCl, promotes ester formation |

| Solvent | Dichloromethane or toluene | Non-polar, aprotic solvents preferred |

| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |

| Reaction time | 1 to 3 hours | Monitored by TLC or GC for completion |

| Work-up | Aqueous extraction, drying, and purification | Removal of base salts and impurities |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the cyclopropylmethanol oxygen on the sulfur atom of methanesulfonyl chloride, displacing chloride ion. The triethylamine scavenges the released HCl, forming triethylammonium chloride, which precipitates or remains in the aqueous phase upon work-up.

Challenges and Considerations

- Odor and Handling: Methanesulfonyl chloride is corrosive and has a strong odor, requiring careful handling under a fume hood.

- Side Reactions: Overheating or prolonged reaction times can lead to side reactions such as elimination or decomposition.

- Purification: The product is often purified by extraction and sometimes recrystallization or distillation, depending on the scale and purity requirements.

Alternative Synthetic Routes and Related Compounds

While the direct sulfonation of cyclopropylmethanol is the standard route, related compounds such as [1-(cyanomethyl)cyclopropyl]methyl methanesulfonate are prepared similarly by reacting the corresponding alcohol derivatives with methanesulfonyl chloride under analogous conditions. These intermediates serve as precursors for further transformations like nucleophilic substitution or hydrolysis to yield functionalized cyclopropyl compounds.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents and Conditions | Yield/Purity | Reference/Notes |

|---|---|---|---|---|

| 1 | [1-(hydroxymethyl)cyclopropyl]acetonitrile | Methanesulfonyl chloride, triethylamine, DCM, 0-25°C, 2 h | High purity (>95%) | Patent US7271268B1; standard sulfonation method |

| 2 | Cyclopropylmethanol | Methanesulfonyl chloride, triethylamine, toluene, RT | High purity | Common laboratory synthesis |

| 3 | Related cyclopropyl alcohol derivatives | Similar conditions, with variations in solvent and base | Variable, optimized | Used for synthesis of derivatives and analogs |

Research Findings and Industrial Relevance

The preparation of cyclopropylmethyl methanesulfonate is well-established and scalable for industrial applications. The choice of solvent and base, as well as temperature control, are critical for maximizing yield and purity. The methanesulfonate ester serves as a versatile intermediate in pharmaceuticals and agrochemicals synthesis, enabling nucleophilic substitutions and other transformations.

The patent literature highlights improvements over older methods by reducing harsh conditions and minimizing by-products, thus improving safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethyl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products .

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Conditions: Typically, these reactions are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products: The major products formed from these reactions are cyclopropylmethyl derivatives of the nucleophiles used. For example, reacting with an amine would yield a cyclopropylmethylamine derivative .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

- CPMMS is primarily used as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. It participates in nucleophilic substitution reactions, where it reacts with nucleophiles like amines, alcohols, and thiols to yield cyclopropylmethyl derivatives.

Table 1: Common Reactions Involving CPMMS

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amines | Cyclopropylmethylamines | Polar aprotic solvents (DMF/DMSO) |

| Alcohols | Cyclopropylmethyl ethers | Moderate temperatures |

| Thiols | Cyclopropylmethyl thioethers | Polar aprotic solvents (DMF/DMSO) |

Biological Applications

Modification of Biomolecules

- CPMMS serves as a reagent for modifying biomolecules, aiding in the study of biochemical pathways and molecular interactions. Its ability to introduce cyclopropylmethyl groups can alter the biological activity of target molecules.

Case Study: Drug Development

- In a study focused on developing selective 5-HT2C receptor agonists, derivatives of CPMMS were synthesized to enhance receptor selectivity and potency. The cyclopropylmethyl group was crucial for achieving desired pharmacological profiles.

Pharmaceutical Industry

Active Pharmaceutical Ingredients (APIs)

- CPMMS is involved in the synthesis of various APIs. Its role as a sulfonate ester allows for the efficient formation of complex molecules that are critical in drug development.

Table 2: Examples of APIs Derived from CPMMS

| API Name | Target Condition | Synthesis Method |

|---|---|---|

| Nalfurafine Hydrochloride | Pruritus in Hemodialysis Patients | Reaction with CPMMS to form key intermediates |

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, CPMMS is used to produce specialty chemicals that require precise control over chemical properties. Its unique steric and electronic characteristics enable the development of advanced materials.

Mechanism of Action

The mechanism of action of cyclopropylmethyl methanesulfonate involves the formation of a sulfonate ester, which is a good leaving group in nucleophilic substitution reactions. The compound reacts with nucleophiles, leading to the displacement of the methanesulfonate group and the formation of new chemical bonds . This mechanism is crucial in its role as an intermediate in various synthetic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropyl Methanesulfonate

Cyclopropyl methanesulfonate (MW: 136.17) differs by lacking the methyl group on the cyclopropane ring. While structurally analogous, its reactivity diverges due to reduced steric hindrance and electronic effects. For example, cyclopropyl derivatives are less prone to carbocation-mediated rearrangements, favoring direct substitution over fragmentation. This contrast highlights the critical role of substituent placement in sulfonate ester reactivity .

(-)-17-(Cyclopropylmethyl)-3-Hydroxymorphinan-6-one Methanesulfonate

This morphinan-derived methanesulfonate exhibits potent pharmacological activity. In murine models, it demonstrates an ED50 of 17.2 mg/kg in hot-plate analgesia assays, though with poor dose-response at higher levels. Unlike cyclopropylmethyl methanesulfonate, which is inert in biological contexts, this compound acts as a long-lasting opioid antagonist in rhesus monkeys, precipitating abstinence in dependent subjects and exhibiting CNS depression reversible by naloxone .

Methanesulphonamides

Methanesulphonamides, derived from methanesulfonyl chloride, contrast with sulfonate esters in stability and reactivity. Sulfonamides resist hydrolysis under acidic/basic conditions, whereas methanesulfonate esters (e.g., cyclopropylmethyl methanesulfonate) are superior leaving groups, enabling carbocation generation in SN1/E1 reactions .

Reactivity Comparison with Other Sulfonate Esters

Cyclopropylmethyl methanesulfonate’s fragmentation behavior distinguishes it from conventional sulfonate esters like tosylates or triflates. For example:

- Tosylates : Typically undergo SN2 substitution due to superior leaving-group ability but rarely participate in carbocation-mediated rearrangements.

- Triflates : Highly reactive in SN1 pathways but require stringent conditions for eliminations.

- Cyclopropylmethyl Methanesulfonate : Uniquely facilitates 1,4-homoelimination via cyclopropylmethyl carbocations, enabling stereoselective bicyclic syntheses .

Biological Activity

Cyclopropylmethyl methanesulfonate (CPMMS) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPMMS, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Cyclopropylmethyl methanesulfonate has the molecular formula and features a cyclopropyl group attached to a methanesulfonate moiety. The presence of the cyclopropyl ring can enhance the compound's lipophilicity and bioavailability, which are critical factors for pharmacological activity.

The biological activity of CPMMS is primarily attributed to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, facilitating the formation of new chemical bonds with nucleophiles. This reactivity is essential for its potential applications in drug development and organic synthesis.

1. Enzyme Inhibition

CPMMS has shown promise as an enzyme inhibitor. Compounds containing similar structures have been reported to modulate various metabolic pathways, impacting enzyme activity. The cyclopropyl moiety may enhance the inhibitory potency of these compounds by providing conformational constraints that improve binding affinity to target enzymes .

2. Antiviral and Antitumor Properties

Research indicates that cyclopropane derivatives possess a wide range of biological activities, including antiviral and antitumor effects. These properties are linked to their ability to interfere with cellular processes, potentially through mechanisms such as inhibition of viral replication or induction of apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological effects of compounds related to CPMMS:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various cyclopropane derivatives on human tumor cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential applications in cancer therapy .

- Antiviral Activity Evaluation : Another study focused on the antiviral properties of cyclopropane-containing compounds, revealing their effectiveness against specific viral strains by disrupting viral entry or replication processes .

Data Summary

Q & A

Q. What are the recommended methods for synthesizing and characterizing cyclopropylmethyl methanesulfonate?

Cyclopropylmethyl methanesulfonate (CAS 696-77-5; C₅H₁₀O₃S; MW 150.19) is typically synthesized via nucleophilic substitution between cyclopropylmethanol and methanesulfonyl chloride under controlled conditions. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton splitting and sulfonate ester resonance).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation pathways.

- Purity Analysis : HPLC or GC with flame ionization detection (FID) to ensure absence of residual methanesulfonic acid or unreacted starting materials .

Q. How can trace levels of cyclopropylmethyl methanesulfonate be quantified in pharmaceutical intermediates?

Analytical methods include:

- Derivatization-GC-FID : Derivatize the compound with pentafluorobenzyl bromide to enhance volatility and sensitivity, followed by GC-FID (limit of detection: ~0.1 ppm) .

- HPLC-UV : Reverse-phase chromatography with UV detection at 210 nm, validated for linearity (R² > 0.995) and recovery rates (>90%) in complex matrices .

- Stability-Indicating Assays : Accelerated degradation studies (e.g., pH 2–12, 40–60°C) to confirm method robustness against hydrolysis byproducts .

Q. What are the key stability considerations for storing cyclopropylmethyl methanesulfonate?

Hydrolysis kinetics depend on temperature and pH:

- Aqueous Solutions : Hydrolyzes rapidly in alkaline conditions (t₁/₂ < 1 hour at pH 10, 25°C) but is stable in acidic buffers (pH 4–6, t₁/₂ > 30 days).

- Solid-State Storage : Store desiccated at -20°C to minimize moisture-induced degradation.

- Degradation Products : Monitor for cyclopropylmethanol and methanesulfonic acid via periodic HPLC analysis .

Advanced Research Questions

Q. How does cyclopropylmethyl methanesulfonate exhibit biological activity in preclinical models?

In murine models, it acts as a potent opioid receptor antagonist:

- Hot Plate Analgesia Test : ED₅₀ = 17.2 mg/kg (95% CI: 13.3–22.2) in mice, though higher doses show non-linear pharmacokinetics due to CNS depression .

- Primate Studies : Induces long-lasting abstinence signs in morphine-dependent rhesus monkeys at 0.0625–0.5 mg/kg, suggesting strong κ-opioid receptor affinity. Naloxone reverses CNS depression but not antagonist effects, implicating multiple receptor pathways .

Q. How can contradictions in dose-response data (e.g., poor efficacy at higher doses) be resolved?

Non-linear pharmacokinetics may arise from:

- Receptor Saturation : At high doses, off-target binding to µ-opioid receptors may counteract κ-antagonist effects.

- Metabolic Pathways : Rapid esterase-mediated hydrolysis in plasma reduces bioavailability. Validate via LC-MS/MS pharmacokinetic profiling and in vitro microsomal stability assays .

Q. What methodological approaches elucidate the pharmacological mechanisms of cyclopropylmethyl methanesulfonate?

- Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]-U69,593 for κ-opioid receptors).

- Functional Assays : GTPγS binding to measure G-protein activation in transfected cell lines.

- Behavioral Models : Tail-withdrawal tests in rodents to differentiate analgesia from sedation .

Q. What challenges exist in analyzing cyclopropylmethyl methanesulfonate in biological matrices?

Key issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.